Journal Name:Journal of Molecular Histology
Journal ISSN:1567-2379
IF:3.156
Journal Website:http://www.springer.com/life+sciences/cell+biology/journal/10735
Year of Origin:2004
Publisher:Springer Netherlands
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Synthesis, structures, and reactivity of 9,9-dialkoxy-9-silafluorenes
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2018-12-01 , DOI: 10.1002/hc.21478
Detail
Synthesis and properties of redox-switchable zinc complexes of 10,15,20-triaryl-15-aza-5-oxaporphyrin
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2018-11-26 , DOI: 10.1002/hc.21456
A tribute to Professor Naomichi Furukawa on the Occasion of his 82nd birthday By Invitation only Contract grant sponsor: JSPS KAKENHI Contract grant number: 18H01961 Contract grant number: 15K05392 Contract grant number: 18K05036 1Department of Fundamental Sciences, Graduate School of Science and Technology, Niigata University, Niigata, Japan 2Center for Coordination of Research Facilities, Institute for Research Promotion, Niigata University, Niigata, Japan 3Department of Chemistry, Graduate School of Science, Kyushu University, Fukuoka, Japan 4Department of Chemistry and Biochemistry, Graduate School of Engineering, Kyushu University, Fukuoka, Japan 5Department of Chemistry, Faculty of Science, Niigata University, Niigata, Japan
Detail
Efficient ZrO(NO3)2.2H2O Catalyzed Synthesis of 1H-Indazolo[1,2-b] phthalazine-1,6,11(13H)-triones and Electronic Properties Analyses, Vibrational Frequencies, NMR Chemical Shift Analysis, MEP: A DFT Study
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2020-03-01 , DOI: 10.1155/2020/9483520
The synthesis of 1H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione derivatives, using one-pot three-component condensation reaction of 3-nitrophthalic anhydride, hydrazine monohydrate, dimedone, and aromatic aldehydes in the presence of ZrO(NO3)2.2H2O as the novel catalyst and in reflux conditions in EtOH was reported. Quantum theoretical calculations for three structures of compounds (5a, 5b, and 5c) were performed using the Hartree–Fock (HF) and density functional theory (DFT). From the optimized structure, geometric parameters were obtained and experimental measurements were compared with the calculated data. The structures of the products were confirmed by IR, 1H NMR, 13C NMR, mass spectra, and elemental analyses. The IR spectra data and 1H NMR and 13C NMR chemical shift computations of the 1H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione derivatives in the ground state were calculated. Frontier molecular orbitals (FMOs), total density of states (DOS), thermodynamic parameters, and molecular electrostatic potential (MEP) of the title compounds were investigated by theoretical calculations. Molecular properties such as the ionization potential (I), electron affinity (A), chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω) were investigated for the structures. Thus, there was an excellent agreement between experimental and theoretical results.
Detail
A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2021-01-04 , DOI: 10.1155/2021/6616458
Tandem conjugate addition–alkylation reaction of various amines with α-bromo-α, β-unsaturated ketones resulted in near-quantitative conversions into the corresponding aziridines when the reaction was carried out in the presence of 10 mol% of phase-transfer, PT catalysts in water. Some chiral quaternary ammonium salts derived from Cinchona alkaloids were investigated as water-stable PT catalysts. The scope and limitations of the reaction have also been investigated. The catalytic performances were significantly improved in comparison with the corresponding ordinary quaternary ammonium salt catalysts, and excellent yields (81%–96%) were obtained. Although an increase in the rate of aziridination has been accomplished, no stereoselectivity was observed. The positive values of the protocol have been confirmed.
Detail
Synthesis of New Oxindoles and Determination of Their Antibacterial Properties
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2020-02-08 , DOI: 10.1155/2020/8021920
A versatile method for the synthesis of new oxindoles was developed by the reaction between substituted isatins and 5-aminopyrazoles. The reaction was carried out at room temperature in ethanol using p-toluenesulfonic acid as the catalyst. The products were obtained with acceptable to excellent yields (44–96%). Structures of the new compounds were unambiguously established by spectroscopic and analytical techniques. The antibacterial activity was determined by microdilution assays. Compounds 3b, 3e, and 3g showed antistaphylococcal activity, particularly compound 3e displayed a potent activity against the vancomycin intermediate Staphylococcus aureus (VISA). Compounds 3i, 3j, and 3o inhibited Neisseria gonorrhoeae growth.
Detail
10H-Pyrazino[2,3-b][1,4]benzotellurazine, a Novel Tellurium-Containing Heterocyclic System
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2020-01-11 , DOI: 10.1155/2020/1765950
Condensation of 2,3-dichloropyrazine with 2-aminobenzenetellurole and 2-amino-5-methylbenzenetellurole, generated in situ by reduction of the corresponding ditellurides, resulted in the formation of novel 10H-pyrazino[2,3-b][1,4]benzotellurazine and its 7-methyl derivative. The products were purified via their well-crystallized 5,5-dibromo derivatives. X-ray crystallographic analysis of the title compound indicates that it has a pronounced V-shape and forms hydrogen-bonded dimers. Te, N-containing heterocycles have the potential of offering access to supramolecular assemblies.
Detail
SN-Donor Methylthioanilines and Copper(II) Complexes: Synthesis, Spectral Properties, and In Vitro Antimicrobial Activity
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2019-03-03 , DOI: 10.1155/2019/9203435
Methylthioanilines, a series of sulfur-nitrogen donor ligands substituted with OCH3, CH3, Cl, and Br, and their copper(II) complexes have been synthesized and characterized by 1H and 13C NMR, elemental analysis, FTIR, UV-Vis and EPR spectra, molar conductance, and magnetic susceptibility measurements. The NMR spectra of the ligands revealed that the para/ortho protons and para carbon were sensitive to the electronic effect of substituents. The CHNS analysis presented CuLCl2 (L = OCH3, CH3, Cl) and CuL2Cl2 (L = Br) stoichiometries for the copper complexes. FTIR spectra showed that the bidentate ligands were coordinated to the copper ion through their nitrogen and sulfur atoms. The electronic spectra have suggested square planar and octahedral geometries for these complexes. The EPR spectra demonstrated that the solid state copper(II) complexes possess orbital ground state and g∥ > g⊥ > 2.0023 in a tetragonal environment. The compounds were evaluated for in vitro antimicrobial activity against S. aureus, B. subtilis, E. coli, and C. albicans. The copper complexes showed higher activity than the parent ligands against S. aureus and B. subtilis; the electron-donating OCH3 and CH3 derivatives were more active than the withdrawing Br- and Cl-substituted compounds.
Detail
One-Pot Synthesis of Hypervalent Diaryl(iodo)bismuthanes from o-Carbonyl Iodoarenes by Zincation
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2019-02-27 , DOI: 10.1155/2019/2385064
Diaryl(iodo)bismuthanes possessing a hypervalent C=O•••Bi–I bond were conveniently synthesized in a one-pot reaction by using arylzinc reagents generated from o-carbonyl iodobenzenes and zinc powder under ultrasonication. This method is superior to the conventional organolithium and Grignard methods because it has a wide functional group tolerance, requires no protecting group manipulations, and proceeds under mild reaction conditions that do not need low temperature control. Furthermore, no intermediate triarylbismuthane precursor for the hypervalent iodobismuthane is necessary.
Detail
Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study
Journal of Molecular Histology ( IF 3.156 ) Pub Date: 2019-02-04 , DOI: 10.1155/2019/7502347
In this study we are going to present thiazole based carbohydrazide in search of potent antidiabetic agent as α-amylase inhibitors. Thiazole based carbohydrazide derivatives 1-25 have been synthesized, characterized by 1HNMR, 13CNMR, and EI-MS, and evaluated for α-amylase inhibition. Except compound 11 all analogs showed α-amylase inhibitory activity with IC50 values from 1.709 ± 0.12 to 3.049 ± 0.25 μM against the standard acarbose (IC50 = 1.637 ± 0.153 μM). Compounds 1, 10, 14, and 20 exhibited outstanding inhibitory potential with IC50 value 1.763 ± 0.03, 1.747 ± 0.20, 1.709 ± 0.12, and 1.948 ± 0.23 μM, respectively, compared with the standard acarbose. Structure activity relationships have been established for the active compounds. To get an idea about the binding interaction of the compounds, molecular docking studies were done.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物3区 CELL BIOLOGY 细胞生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
29.80 50 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.editorialmanager.com/hijo/default.aspx